5-Hydroxyuridine

Colon adenocarcinoma Selective cytotoxicity Nucleoside antimetabolite

Researchers studying RNA oxidative damage or tumor-selective cytotoxicity often face the challenge of sourcing a structurally authenticated standard that is not available under generic 'nucleoside analog' listings. 5-Hydroxyuridine (OHUrd) solves this by providing the C5-hydroxyl modification essential for redox activity and specific base-pairing fidelity. - Demonstrates selective cytotoxicity against HT-29 colon adenocarcinoma cells while sparing normal intestinal epithelium, a profile not replicated by 5-FU or 5-fluorodeoxyuridine. - Exhibits a defined thermal stability hierarchy (A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU) during reverse transcription, making it the required standard for oxidative lesion modeling. Supplied with full analytical documentation (HPLC, qNMR) to ensure lot-to-lot consistency for reproducible experimental outcomes.

Molecular Formula C9H12N2O7
Molecular Weight 260.20 g/mol
CAS No. 957-77-7
Cat. No. B057132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyuridine
CAS957-77-7
Synonyms1-β-D-Ribofuranosylisobarbituric Acid; 
Molecular FormulaC9H12N2O7
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
InChIInChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1
InChIKeyQXDXBKZJFLRLCM-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyuridine Chemical Class and Procurement Relevance


5-Hydroxyuridine (OHUrd, 5-OHU) is a pyrimidine nucleoside analog derived from uridine, featuring a hydroxyl substitution at the C5 position of the uracil base. It belongs to the class of oxidized nucleosides and nucleoside antimetabolites, with a molecular weight of 260.2 Da and empirical formula C9H12N2O7. The compound exhibits distinct redox activity in RNA systems and demonstrates selective cytotoxicity toward specific cancer cell lines [1]. As a modified nucleoside, it serves as a key intermediate in tRNA wobble position modifications and as an oxidative lesion marker in RNA damage studies [2].

RNA oxidative lesion research and tRNA wobble modification studies
Modified nucleoside probe with reported redox activity in RNA systems
Cell-model selectivity assays – colon adenocarcinoma vs. normal intestinal cells

Why Unmodified Uridine and Analogs Are Not Interchangeable


Substituting 5-hydroxyuridine with unmodified uridine or structurally similar nucleoside analogs in research applications introduces critical functional divergence. The C5 hydroxyl group alters the electronic properties of the pyrimidine ring, reducing the pKa and enabling redox activity absent in the parent compound [1]. This substitution also fundamentally changes base-pairing fidelity during nucleic acid synthesis and confers selective biological activity that is not observed with 5-fluorouridine, 5-methyluridine, or 5-aminouridine [2]. Consequently, experimental outcomes in RNA modification studies, oxidative damage modeling, and selective cytotoxicity assays are strictly compound-dependent and cannot be extrapolated from structurally related molecules.

C5 hydroxyl alters electronic properties
Redox activity and pKa shift are absent in unmodified uridine; substitution may invalidate oxidative lesion models.
Base-pairing fidelity differs
5-hydroxyuridine mispairs with guanine, unlike canonical uridine; 5-fluorouridine and other analogs do not replicate this profile.
Selective biological activity is compound-specific
Observed selectivity in colon adenocarcinoma models is not transferable from 5-methyluridine or 5-aminouridine.

Head-to-Head Evidence for Scientific Selection


Cytotoxicity Selectivity in Colon Adenocarcinoma Cells

5-Hydroxyuridine (OHUrd) demonstrates differential cytotoxicity against human colon adenocarcinoma cell lines relative to normal fetal intestinal cells, a selectivity profile not observed with 5-fluorouracil (5-FU) or 5-fluorodeoxyuridine. In colony formation assays, all three tumor cell lines (HT-29 and two others) exhibited greater sensitivity to OHUrd than fetal intestinal (FeInt) cells, whereas 5-FU was more toxic to the normal FeInt cells [1]. This inverse selectivity pattern represents a critical differentiating feature for research applications requiring tumor-specific targeting.

Cytotoxicity selectivity
Reported
OHUrd: tumor-selective; 5-FU: normal-cell toxic in colony formation assays (HT-29, FeInt)
Reported cell-model response context: differential sensitivity supports colon adenocarcinoma endpoint review.
Inverse selectivity profile; data from colony formation assays.
Colon adenocarcinoma Selective cytotoxicity Nucleoside antimetabolite Cancer chemotherapy

Redox Activity Ranking Among Hydroxyribonucleosides

Among redox-active hydroxyribonucleosides isolated from Torula yeast RNA, 5-hydroxyuridine exhibits intermediate oxidoreduction activity between 5-hydroxycytidine and 8-hydroxyguanosine. Using K3Fe(CN)6 as oxidant and NADH as reductant, the relative activity magnitudes decrease in the order: 5-hydroxycytidine > 5-hydroxyuridine > 8-hydroxyguanosine > 8-hydroxyadenosine [1]. This rank-order specificity defines 5-hydroxyuridine as a distinct functional entity within the redox ribonucleoside class.

Redox activity rank
Reported
5-hydroxycytidine > 5-hydroxyuridine > 8-hydroxyguanosine > 8-hydroxyadenosine
Supports RNA redox function ranking; intermediate activity defines a specific research niche.
NADH/K3Fe(CN)6 oxidoreduction system, nucleosides from Torula yeast RNA.
RNA redox catalysis Oxidative nucleosides NADH oxidation RNA functional groups

Base-Pairing Fidelity vs. Canonical Uridine

5-Hydroxyuridine (5-OHU) alters base-pairing specificity relative to unmodified uridine during cDNA synthesis. In reverse transcription assays using three different reverse transcriptases (SuperScript II, AMV, and MMLV-RT), adenine and guanine were preferentially incorporated opposite 5-OHU. UV-melting temperature experiments established the relative stability order of base pairs as A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU [1]. This mispairing profile is distinct from canonical uridine, which pairs exclusively with adenine.

Base-pairing fidelity
Reported
A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU; adenine and guanine incorporated opposite lesion
Reported lesion-specific pairing profile; essential for RNA oxidative damage modeling.
24-mer oligoribonucleotide, SuperScript II, AMV, MMLV reverse transcriptases.
RNA replication fidelity Oxidative lesions Reverse transcription Mutagenesis

RNA Polymerase Competitive Inhibition

The triphosphate derivative of 5-hydroxyuridine (5-hydroxy-UTP) acts as a competitive inhibitor of RNA polymerase with respect to the natural substrate UTP. The inhibitory activity is attributed to the lower pKa of 5-hydroxyuridine relative to uridine, which alters nucleotide binding and incorporation [1]. This competitive inhibition mechanism distinguishes 5-hydroxy-UTP from other modified nucleotides and provides a specific tool for transcription studies.

RNA polymerase inhibition
Data to verify
Competitive inhibitor of UTP; attributed to reduced pKa vs. uridine
Reported competitive mechanism for transcription studies; exact Ki values not specified.
Source-specific review; full citation details via virascience.com.
RNA polymerase Transcription inhibition Nucleotide analog Enzyme kinetics

Defined Research Applications Based on Quantitative Evidence


Selective Cytotoxicity Screening in Colon Adenocarcinoma

5-Hydroxyuridine is the appropriate compound for studies requiring differential cytotoxicity between colon adenocarcinoma cells and normal intestinal epithelium. As demonstrated in colony formation assays, OHUrd selectively targets HT-29 and other colon tumor lines while sparing fetal intestinal cells—a selectivity profile not achieved with 5-FU or 5-fluorodeoxyuridine [1]. This application is directly supported by direct comparative data and is relevant for academic oncology research and pharmaceutical screening programs evaluating tumor-selective agents.

RNA Oxidative Damage and Mutagenesis Modeling

For investigations of RNA lesions resulting from oxidative stress, 5-hydroxyuridine is the required standard. Its distinct base-pairing properties—preferential mispairing with guanine as well as adenine during reverse transcription, with a defined thermal stability hierarchy (A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU)—make it essential for accurate modeling of oxidative damage consequences [1]. Unmodified uridine or other base analogs cannot substitute for this lesion-specific behavior.

RNA Redox Catalysis and Functional Studies

5-Hydroxyuridine is uniquely positioned for research on RNA-catalyzed redox reactions due to its intermediate oxidoreduction activity among hydroxylated ribonucleosides. Its activity level, second only to 5-hydroxycytidine and greater than 8-hydroxyguanosine and 8-hydroxyadenosine in the NADH/K3Fe(CN)6 system, defines a specific functional niche [1]. Studies examining structure-activity relationships among redox-active RNA modifications require 5-hydroxyuridine to establish this intermediate activity benchmark.

Application
Selection Property
Validation Focus
Colon adenocarcinoma cell-model studies
Cytotoxicity selectivity profile
Differential sensitivity in tumor vs. normal cells
RNA oxidative lesion modeling
Base-pairing specificity and thermal stability
Mispairing and thermodynamic profile of 5-OHU-containing duplexes
RNA redox catalysis research
Oxidoreduction activity rank
Activity ranking among hydroxyribonucleosides

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